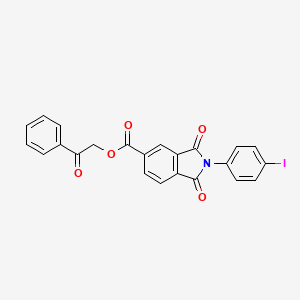
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate
説明
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This compound has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.
作用機序
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate selectively binds to the P2Y1 receptor and inhibits its activation by extracellular adenosine diphosphate (ADP). The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, such as platelet aggregation, smooth muscle contraction, and neurotransmitter release. By inhibiting the activation of the P2Y1 receptor, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can modulate these processes.
Biochemical and Physiological Effects
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been shown to have various biochemical and physiological effects in different experimental systems. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can inhibit platelet aggregation and reduce thrombus formation in vitro and in vivo. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can also reduce ischemia-reperfusion injury in different organs, such as the heart, brain, and kidney. In the central nervous system, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can modulate pain perception, anxiety, and memory.
実験室実験の利点と制限
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has several advantages for lab experiments. First, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate is a selective antagonist of the P2Y1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological and pathological processes. Second, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been extensively studied and characterized in different experimental systems, which provides a solid foundation for further research. However, there are also some limitations of using 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has a relatively low solubility in water, which can limit its use in some experimental systems. In addition, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has a short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for research on 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate. First, more studies are needed to investigate the role of P2Y1 receptors in different physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases. Second, new synthetic methods for 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate and related compounds should be developed to improve their solubility, stability, and pharmacokinetics. Third, new experimental systems, such as genetically modified animals and organ-on-a-chip models, should be used to investigate the in vivo effects of 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate. Finally, new therapeutic applications of 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate and related compounds should be explored, such as the treatment of thrombotic disorders, pain, and anxiety.
Conclusion
In conclusion, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate is a selective antagonist of the P2Y1 receptor that has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has several advantages for lab experiments, including its selectivity, well-characterized pharmacology, and established experimental systems. However, there are also some limitations of using 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate, such as its low solubility and short half-life. Future research on 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate should focus on investigating the role of P2Y1 receptors in different systems, developing new synthetic methods and experimental systems, and exploring new therapeutic applications.
科学的研究の応用
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological and pathological processes. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been used to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and ischemia-reperfusion injury. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has also been used to investigate the role of P2Y1 receptors in the central nervous system, including pain perception, anxiety, and memory.
特性
IUPAC Name |
(3,4-dimethylphenyl) 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-6-7-17(12-15(14)2)25-19(21)16-4-3-5-18(13-16)26(22,23)20-8-10-24-11-9-20/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJNQHYTRJGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



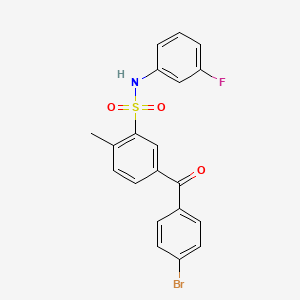
![3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3447491.png)
![3-[(3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3447508.png)
![3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3447513.png)
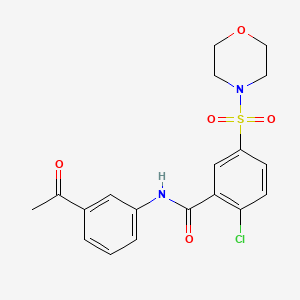
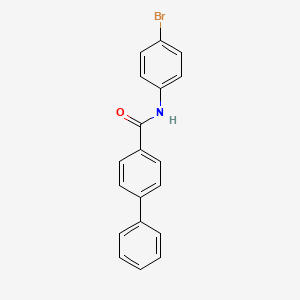
![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3447528.png)
![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)
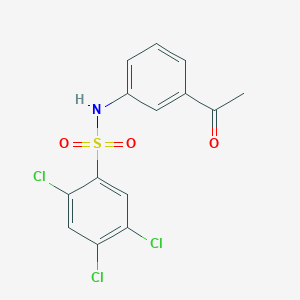
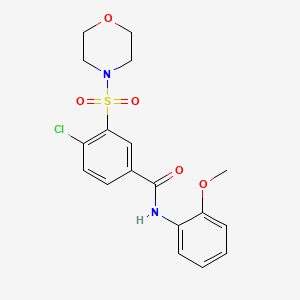
![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3447548.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
